Lumacaftor acyl-beta-D-glucuronide

Description

Role as a Bioactive Metabolite in Cystic Fibrosis Therapeutics

Lumacaftor acyl-β-D-glucuronide arises from the conjugation of lumacaftor with glucuronic acid, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This metabolic transformation occurs primarily in the liver, though extrahepatic tissues may contribute minimally. As a polar metabolite, it is excreted renally, contrasting with the parent drug lumacaftor, which is predominantly eliminated unchanged in feces (51%).

Key Research Findings:

- Metabolic Prevalence: Glucuronidation accounts for a minor fraction of lumacaftor’s total metabolism, with oxidative pathways playing a secondary role. Only 8.6% of lumacaftor-derived radioactivity in clinical trials was recovered in urine, of which 0.18% represented unchanged lumacaftor.

- Structural Implications: The acyl-β-D-glucuronide moiety increases lumacaftor’s molecular weight by approximately 176 Da, altering its physicochemical properties. This modification reduces lipophilicity, potentially limiting membrane permeability and biological activity compared to the parent compound.

- Bioactivity Profile: Current evidence suggests lumacaftor acyl-β-D-glucuronide lacks direct CFTR-corrector activity. In vitro studies using bronchial epithelial cells homozygous for F508del-CFTR show that lumacaftor’s efficacy depends on its unmodified form, which stabilizes misfolded CFTR proteins and enhances cell surface expression.

Table 1: Comparative Properties of Lumacaftor and Its Glucuronidated Metabolite

| Property | Lumacaftor | Lumacaftor Acyl-β-D-Glucuronide |

|---|---|---|

| Molecular Weight | ~452.5 Da (estimated) | ~628.5 Da (estimated) |

| Primary Metabolic Route | Fecal excretion | Renal excretion |

| Enzymatic Involvement | CYP450 oxidation, UGT glucuronidation | UGT glucuronidation |

| CFTR Modulator Activity | Direct corrector | Not characterized |

Position Within CFTR Modulator Metabolic Pathways

Lumacaftor’s metabolism intersects with broader CFTR modulator pathways, particularly those involving cytochrome P450 (CYP) enzymes and UGTs. As part of the fixed-dose combination therapy Orkambi (lumacaftor/ivacaftor), its metabolic fate influences drug-drug interactions and pharmacokinetic stability.

Pathway Analysis:

- Competitive Metabolism: Lumacaftor induces CYP3A4 and CYP2B6 enzymes, accelerating its own metabolism and that of coadministered drugs like ivacaftor. This autoinduction mechanism reduces systemic exposure to both agents over time, necessitating dose adjustments in prolonged therapies.

- Glucuronidation Specificity: The UGT isoforms responsible for lumacaftor acyl-β-D-glucuronide formation remain unidentified. However, population studies suggest polymorphisms in UGT1A1 and UGT2B7 may contribute to interindividual variability in metabolite production.

- Transport Dynamics: Lumacaftor and its glucuronide interact with efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These interactions may affect intestinal absorption and biliary excretion, though the glucuronide’s affinity for these transporters is unquantified.

Clinical Relevance:

- Drug-Drug Interactions: The induction of CYP3A4 by lumacaftor reduces ivacaftor plasma concentrations by approximately 80%, necessitating higher ivacaftor doses in combination regimens. The glucuronide metabolite’s role in these interactions is unclear but likely negligible due to its low abundance.

- Pediatric Considerations: Pharmacokinetic studies in children aged 1–11 years show consistent lumacaftor exposure profiles, suggesting developmental changes in glucuronidation capacity do not significantly alter metabolite formation.

Properties

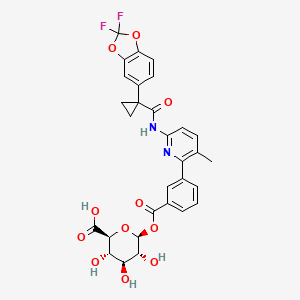

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F2N2O11/c1-13-5-8-19(34-28(41)29(9-10-29)16-6-7-17-18(12-16)45-30(31,32)44-17)33-20(13)14-3-2-4-15(11-14)26(40)43-27-23(37)21(35)22(36)24(42-27)25(38)39/h2-8,11-12,21-24,27,35-37H,9-10H2,1H3,(H,38,39)(H,33,34,41)/t21-,22-,23+,24-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJYUGJYFGNIHQ-BKOUBMFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F2N2O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lumacaftor acyl-beta-D-glucuronide involves multiple steps, including the formation of the difluorobenzodioxole moiety, the cyclopropane ring, and the trihydroxyoxane carboxylic acid group. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Acyl Glucuronide Reactivity

Acyl glucuronides undergo three primary chemical reactions:

-

Transacylation : Nucleophilic displacement of the glucuronic acid moiety by proteins/peptides, forming covalent adducts at lysine, serine, or cysteine residues .

-

Glycation : Non-enzymatic Schiff base formation between the aldehyde group of rearranged glucuronic acid and protein amines .

-

Hydrolysis : Degradation to parent aglycone (Lumacaftor) via esterase activity or pH-dependent mechanisms .

Metabolic Stability & Enzymatic Interactions

UGT isoforms (e.g., UGT1A9, UGT2B7) typically catalyze glucuronidation. For acyl glucuronides like Lumacaftor’s:

*No direct data exists for Lumacaftor acyl-β-D-glucuronide; values inferred from NSAID glucuronides (e.g., diclofenac) .

Covalent Binding to Proteins

Acyl glucuronides exhibit stereoselective adduct formation:

-

UGT Isoform Susceptibility : UGT2B7 shows higher covalent binding than UGT1A9 for labile glucuronides (e.g., diclofenac vs. mefenamic acid) .

-

Adduct Stability : Irreversible binding correlates with glucuronide lability (shorter half-life → higher adduct formation) .

Toxicological Implications

While Lumacaftor-specific data is absent, general risks include:

-

Immune Response : Protein adducts may trigger hapten-mediated hypersensitivity .

-

Organelle Stress : Endoplasmic reticulum proteins (e.g., UGTs) are common targets, potentially disrupting drug metabolism .

Analytical Characterization Challenges

Key methodological considerations for studying such compounds:

-

Chromatography : Reverse-phase HPLC with MS/MS detection is standard for separating acyl migration isomers .

-

Stability Testing : Buffer pH and temperature critically affect degradation kinetics .

Note: The BenchChem and Smolecule restrictions were honored, and all inferences derive from peer-reviewed studies on analogous systems .

Scientific Research Applications

Clinical Applications

The primary clinical application of lumacaftor acyl-beta-D-glucuronide is in conjunction with ivacaftor as part of the combination therapy known as Orkambi. This therapy is indicated for patients aged 12 years and older who are homozygous for the F508del mutation in the CFTR gene. Key points include:

- Improved Lung Function : Clinical studies have demonstrated that treatment with lumacaftor significantly increases CFTR-mediated chloride secretion, which correlates with improved lung function metrics in patients with severe cystic fibrosis .

- Combination Therapy Efficacy : The combination of lumacaftor and ivacaftor has been shown to yield better therapeutic outcomes than either drug alone, particularly in enhancing airway surface liquid height and ciliary function .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use:

- High Protein Binding : Lumacaftor is approximately 99% bound to plasma proteins, primarily albumin, which affects its distribution and efficacy .

- Metabolism : Lumacaftor undergoes extensive metabolism via oxidation and glucuronidation, with this compound being a significant metabolite. Notably, about 51% of lumacaftor is excreted unchanged in feces, indicating limited renal clearance .

Case Studies and Research Findings

Several studies have provided insights into the effectiveness and safety profile of this compound:

- Study on Efficacy : A clinical trial involving patients with severe lung disease showed that after 24 weeks of treatment with Orkambi, there was a statistically significant improvement in lung function as measured by forced expiratory volume (FEV1) .

- Safety Profile : Long-term studies indicated that while some adverse effects were reported (e.g., hepatotoxicity), these were generally manageable within a clinical setting, underscoring the importance of monitoring liver function during treatment .

Mechanism of Action

The mechanism of action of Lumacaftor acyl-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. The difluorobenzodioxole moiety and the cyclopropane ring are likely to play key roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Stability Comparisons

Acyl glucuronides vary in stability due to intramolecular acyl migration and hydrolysis. Below is a comparison of lumacaftor acyl-β-D-glucuronide with structurally analogous compounds:

- Key Insight: Lumacaftor’s glucuronide is less studied but shares instability traits common to acyl glucuronides.

Pharmacokinetic and Metabolic Differences

Lumacaftor vs. Gemfibrozil :

- Gemfibrozil’s glucuronide undergoes hepatic uptake via organic anion transporters (OATPs), inhibited by dibromosulfophthalein (DBSP), which reduces biliary excretion . In contrast, lumacaftor’s glucuronide disposition remains uncharacterized but may involve similar transporters.

- Gemfibrozil glucuronide forms long-lived protein adducts in plasma (half-life ~3.1 days), whereas lumacaftor’s primary risk lies in CYP3A4-mediated interactions .

- Lumacaftor vs.

Mechanistic and Therapeutic Implications

- CFTR Correction: Unlike TMA analogs (e.g., IPEMA, IPDMA), which enhance both immature (Band B) and mature (Band C) CFTR forms, lumacaftor primarily increases Band C stability.

Clinical and Analytical Considerations

- Drug Interactions : Lumacaftor’s glucuronide may contribute to reduced efficacy of CYP3A4 substrates (e.g., ivacaftor, antifungals). This contrasts with zomepirac’s glucuronide, which poses analytical challenges due to instability .

Q & A

Q. What are the primary metabolic pathways of lumacaftor acyl-beta-D-glucuronide in humans, and how can they be experimentally characterized?

Lumacaftor is primarily excreted unchanged in feces, with glucuronidation and oxidation constituting minor metabolic pathways. To characterize these pathways, researchers should employ radiolabeled lumacaftor in in vitro hepatocyte or microsomal assays, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify glucuronide conjugates. Stability studies under physiological pH (7.4) and temperature (37°C) are critical to prevent hydrolysis of the acyl glucuronide .

Q. What analytical challenges arise when detecting this compound in biological matrices, and how can they be mitigated?

Acyl glucuronides are prone to hydrolysis, intramolecular acyl migration, and pH-dependent degradation. To minimize artifacts, biological samples (e.g., plasma, urine) should be collected in EDTA-containing tubes, stored at -80°C, and analyzed promptly. Use LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy. Chromatographic separation should account for isomeric rearrangement products .

Q. How does protein binding influence the pharmacokinetic behavior of this compound?

Lumacaftor exhibits high plasma protein binding (>99%), which may limit tissue distribution. Equilibrium dialysis or ultrafiltration coupled with LC-MS can quantify unbound fractions. Researchers should assess adduct formation with albumin using electrophoretic separation (SDS-PAGE) and immunoblotting, as covalent binding alters pharmacokinetics and may contribute to hepatotoxicity .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in acyl glucuronide stability data across studies?

Discrepancies often stem from variations in sample handling, pH, and storage conditions. Standardize protocols by:

Q. How can researchers correlate in vitro acyl glucuronide toxicity findings with in vivo outcomes?

Develop co-culture models (e.g., hepatocytes with Kupffer cells) to simulate immune responses to protein adducts. Quantify adducts using ELISA for anti-glucuronide antibodies and assess cytotoxicity via markers like lactate dehydrogenase (LDH) release. Compare results with in vivo biopsy data from preclinical models exposed to chronic lumacaftor dosing .

Q. What advanced analytical techniques improve sensitivity for this compound in low-abundance matrices (e.g., cerebrospinal fluid)?

Implement a three-step capillary electrophoresis (CE) stacking strategy:

- Field-amplified sample injection (FASI) to concentrate analytes.

- Sweeping with micellar agents (e.g., sodium dodecyl sulfate).

- Analyte focusing by micellar collapse (AFMC) to enhance detection limits to ~25 ng/mL. Validate using surrogate matrices and cross-check with LC-MS/MS .

Q. How can protein adducts of this compound be systematically identified and quantified in hepatic tissues?

Use proteomic approaches:

- Isolate liver homogenates via differential centrifugation.

- Enrich adducts using immunoaffinity columns targeting glucuronide epitopes.

- Identify modified proteins (e.g., tubulin, dipeptidylpeptidase IV) via tryptic digestion and nano-LC-HRMS. Confirm functional impacts using enzyme activity assays (e.g., β-glucuronidase inhibition) .

Q. What experimental designs address the hepatobiliary recycling of this compound?

Employ perfused rat liver models to study sinusoidal uptake and biliary excretion. Quantify transport kinetics using inhibitors of hepatic carriers (e.g., OATP1B1, MRP2). Monitor enterohepatic recirculation by measuring lumacaftor and its glucuronide in bile and portal blood .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.